2,6-ジイソプロピル-4-ニトロフェノール

概要

説明

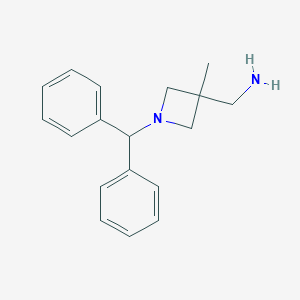

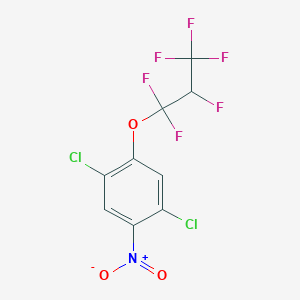

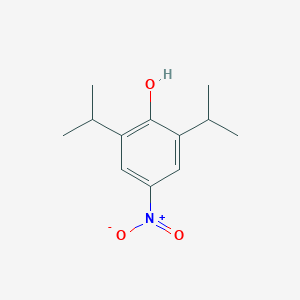

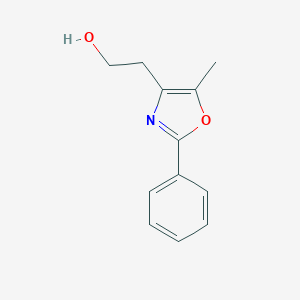

4-Nitro Propofol is an organic compound with the molecular formula C12H17NO3 It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by isopropyl groups, and the hydrogen atom at position 4 is replaced by a nitro group

科学的研究の応用

作用機序

Target of Action

It’s known that similar compounds can interact with various proteins and enzymes in the body .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been shown to cause various molecular and cellular changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Diisopropyl-4-nitrophenol. The compound is described as being soluble in water, which could influence its distribution and action in the body .

生化学分析

Cellular Effects

Given its structural similarity to propofol, a widely used anesthetic, it may have similar effects on cellular function, such as modulation of GABA receptors .

Transport and Distribution

Given its lipophilicity , it may be able to cross cell membranes and distribute within various cellular compartments.

Subcellular Localization

Given its lipophilicity , it may localize in lipid-rich areas of the cell, such as the cell membrane or endoplasmic reticulum.

準備方法

Synthetic Routes and Reaction Conditions

4-Nitro Propofol can be synthesized through a multi-step process. One common method involves the nitration of 2,6-diisopropylphenol. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective nitration at the 4-position .

Industrial Production Methods

In an industrial setting, the production of 4-Nitro Propofol may involve large-scale nitration processes. The reaction is carried out in reactors designed to handle the exothermic nature of nitration reactions. The product is then purified through various techniques such as recrystallization or distillation to achieve the desired purity .

化学反応の分析

Types of Reactions

4-Nitro Propofol undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Substitution: Acid chlorides or alkyl halides in the presence of a base (e.g., pyridine) for esterification or etherification reactions.

Major Products Formed

Reduction: 2,6-Diisopropyl-4-aminophenol.

Substitution: Various esters or ethers depending on the substituents introduced.

類似化合物との比較

Similar Compounds

2,4-Dinitrophenol: Another nitrophenol derivative known for its use as a metabolic stimulant and its role in biochemical studies.

4-Nitrophenol: A simpler nitrophenol compound used in various chemical reactions and as a precursor for other chemicals.

2,6-Diisopropylphenol:

Uniqueness

4-Nitro Propofol is unique due to the presence of both isopropyl and nitro groups, which impart distinct chemical and physical properties. These substituents influence its reactivity, making it a valuable compound for specific synthetic and research applications .

特性

IUPAC Name |

4-nitro-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOVQBSHXBPOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443430 | |

| Record name | 2,6-Diisopropyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1576-14-3 | |

| Record name | 2,6-Diisopropyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: Why is 2,6-Diisopropyl-4-nitrophenol a suitable starting material for synthesizing diverse organophosphates?

A1: The article highlights that 2,6-Diisopropyl-4-nitrophenol, through a two-step synthesis, yields 2,6-diisopropyl-4-nitrophenylphosphate (A), which can be further converted to various N-functionalized monoaryl phosphates. [] This versatility stems from the presence of the nitro group, which can be reduced to an amine, offering a site for further functionalization. The researchers specifically focus on 2,6-diisopropyl-4-aminophenylphosphate (adippH2) (1) and its various pseudo-polymorphic structures. [] This ability to generate diverse structures by modifying 2,6-Diisopropyl-4-nitrophenol makes it valuable for studying structure-activity relationships in organophosphates.

Q2: What is the significance of studying the pseudo-polymorphs of adippH2, and how does the research utilize 2,6-Diisopropyl-4-nitrophenol in this context?

A2: Polymorphism, the ability of a compound to exist in different crystal structures, can significantly impact the physical and chemical properties of pharmaceuticals, including solubility, stability, and bioavailability. [] This research investigates five different pseudo-polymorphs of adippH2 (1a-1e) obtained through various crystallization and solvent manipulation techniques. [] Understanding the factors governing the formation and interconversion of these polymorphs, originating from 2,6-Diisopropyl-4-nitrophenol, can provide valuable insights for designing and optimizing organophosphate-based compounds with desired properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)